molecular formula C15H14N2O3 B6141102 N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide

N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide

Cat. No. B6141102
M. Wt: 270.28 g/mol
InChI Key: DWBJJMZLURBSAN-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide, also known as LASSBio-1386, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory activities may be responsible for its therapeutic effects. It has been found to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to exhibit antinociceptive activity, which may contribute to its potential use as a pain reliever.

Advantages and Limitations for Lab Experiments

N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been found to exhibit various biochemical and physiological effects, which make it a potential candidate for the treatment of various diseases. However, there are also limitations for lab experiments with this compound. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its therapeutic effects. In addition, more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide. One direction is to further investigate its mechanism of action. This will help to design experiments to study its therapeutic effects and to determine its safety and efficacy. Another direction is to study its potential use as a treatment for various diseases, including cancer, neurodegenerative diseases, and pain. Finally, more research is needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide has been synthesized using various methods. One of the most common methods involves the reaction of 3-methylbenzohydrazide with 2,3-dihydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.

Scientific Research Applications

N'-(2,3-dihydroxybenzylidene)-3-methylbenzohydrazide has been studied for its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antinociceptive activities. These activities make it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and pain.

properties

IUPAC Name

N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-4-2-5-11(8-10)15(20)17-16-9-12-6-3-7-13(18)14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBJJMZLURBSAN-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,3-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide

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